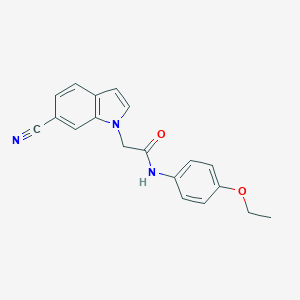![molecular formula C19H22N2O6S B296216 methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, this compound has been tested as a herbicide, showing promising results in controlling weed growth. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the mu-opioid receptor, a receptor involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. This compound has also been shown to have herbicidal effects, inhibiting the growth of certain weed species. In addition, this compound has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is its versatility, as it can be used in various fields and applications. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of this compound is its limited solubility in water, which can make it challenging to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate. One area of focus is the development of new pain medications based on the anti-inflammatory and analgesic effects of this compound. Another area of focus is the optimization of this compound as a herbicide, potentially reducing the use of harmful chemicals in agriculture. Finally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of interest in material science.
In conclusion, this compound is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and optimize its use in various applications.
Méthodes De Synthèse
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of various chemicals, including benzoic acid, glycine, and methoxyphenylsulfonyl chloride. The final product is obtained through purification and recrystallization. The synthesis method of this compound has been optimized to increase the yield and purity of the final product.
Propriétés
Formule moléculaire |
C19H22N2O6S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
methyl 2-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H22N2O6S/c1-13-11-14(9-10-17(13)26-3)28(24,25)21(2)12-18(22)20-16-8-6-5-7-15(16)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22) |
Clé InChI |
LSUWBLOWXHFSMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)
![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
